molecular formula C9H9BrO3 B8631545 Methyl 3-bromo-6-hydroxy-2-methylbenzoate

Methyl 3-bromo-6-hydroxy-2-methylbenzoate

Cat. No.: B8631545
M. Wt: 245.07 g/mol
InChI Key: PBURSJGQLZAYEA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-hydroxy-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 3-bromo-6-hydroxy-2-methylbenzoate

InChI

InChI=1S/C9H9BrO3/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4,11H,1-2H3

InChI Key

PBURSJGQLZAYEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 3-bromo-2-methylbenzoate (Cpd FF, 2.40 g, 10.5 mmol) in trifluoroacetic acid (50 mL) and trifluoroacetic anhydride (20 mL) in a sealed tube was treated with potassium persulfate (3.12 g, 11.5 mmol) and dichloro(p-cymene)ruthenium(II) dimer (0.170 g, 0.278 mmol). The reaction mixture was heated at 85° C. overnight. The volatiles were removed under vacuum and the resulting residue was taken up in dichloromethane and water. The aqueous phase was brought to pH˜5 with K3PO4 (sat. aq.). The layers were separated and the organic layer purified by column chromatography (0-30% ethyl acetate/heptane) to give methyl 3-bromo-6-hydroxy-2-methylbenzoate (Cpd GG, 1.94 g, 75%) as a clear oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 0° C. suspension of Example 106A (1 g, 4.1 mmol) in water (6 mL) was treated dropwise with a solution of NaNO2 (285 mg) in water (1.25 mL), stirred at 0° C. for 15 minutes, then added slowly to a 90° C. solution of concentrated H2SO4 (4 mL) in water (4 mL). The reaction was stirred at 90° C. for 45 minutes, cooled to room temperature, and extracted three times with diethyl ether. The combined extracts were washed with aqueous NaHCO3 and brine, dried (MgSO4), filtered, and concentrated to give 0.87 g of the desired product. MS (ESI(−)) m/e 226 (M−H)−.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
285 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

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